molecular formula C13H12O3 B169622 4-Ethoxy-1-naphthoic acid CAS No. 19692-24-1

4-Ethoxy-1-naphthoic acid

Cat. No. B169622
CAS RN: 19692-24-1
M. Wt: 216.23 g/mol
InChI Key: AOKDTARDWHVNDE-UHFFFAOYSA-N
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Description

4-Ethoxy-1-naphthoic acid is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 and is a white to off-white solid .


Synthesis Analysis

The synthesis of 4-Ethoxy-1-naphthoic acid involves several steps. One method involves the use of oxalyl dichloride in dichloromethane at temperatures between 20 and 50°C . The reaction mixture is then condensed to afford 4-ethoxy-1-naphthalenecarbonyl chloride, which is added into a solution of 3-amino-2-pyridinecarboxylic acid and DIPEA in DMF at 0°C .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-1-naphthoic acid is 1S/C13H12O3/c1-2-16-12-8-7-11 (13 (14)15)9-5-3-4-6-10 (9)12/h3-8H,2H2,1H3, (H,14,15) . This indicates the presence of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 4-Ethoxy-1-naphthoic acid are complex and involve several steps. For example, the addition of a hydride anion to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .


Physical And Chemical Properties Analysis

4-Ethoxy-1-naphthoic acid is a white to off-white solid . It has a molecular weight of 216.24 and a boiling point of approximately 447.8°C . The compound is soluble in water .

Scientific Research Applications

Synthesis Techniques

4-Ethoxy-1-naphthoic acid, a derivative of naphthoic acid, has been explored in various synthesis techniques. For instance, research has delved into the carboxylation of hydroxyarens using metal alkyl carbonates, including the synthesis of hydroxynaphthoic acids. This method employs alkali metal salts of ethylcarbonic acid as a carboxylating reagent, presenting a new approach for synthesizing hydroxynaphthoic acids (Suerbaev et al., 2015).

Analytical Applications

In analytical chemistry, derivatives of naphthoic acid have been used as indicators or reagents. For example, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid has been used as a fluorescent indicator for the complexometric titration of calcium and magnesium (Clements et al., 1971).

Biological and Chemical Properties

The study of microbial-derived hydroxynaphthoic acids, like 1,4-Dihydroxy-2-naphthoic acid, has revealed their role as aryl hydrocarbon receptor agonists/antagonists. These compounds exhibit anti-inflammatory activity and are important in understanding receptor-ligand interactions (Cheng et al., 2017). Additionally, 1-Hydroxy-4-sulpho-2-naphthoic acid has been proposed as a spectrophotometric reagent for iron determination, showcasing its utility in quantifying metal ions (Lajunen & Aitta, 1981).

Material Science and Liquid Crystal Research

In material science, derivatives of naphthoic acid have been explored for their properties in liquid crystalline materials. For example, compounds containing 6-alkoxy 2-naphthoic acid and Schiff base-ester show interesting mesomorphic behavior and are significant for developing novel liquid crystalline compounds (Thaker et al., 2012).

Photoreactivity and Polymer Science

The photo-Fries rearrangement of aromatic esters containing the naphthyl chromophore has been investigated for its potential in creating high-refractive-index polymers, which are valuable in optical applications like waveguiding and diffractive optics (Höfler et al., 2008).

Anticancer Research

In medical research, the synthesis of naphthoquinones, derived from 1,4-dihydroxy-2-naphthoic acid, has shown promising anticancer properties. These compounds exhibit cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents (Dang Thi et al., 2015).

Safety and Hazards

4-Ethoxy-1-naphthoic acid is classified as a warning substance according to the GHS07 pictogram . It may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKDTARDWHVNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411735
Record name 4-ethoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-naphthoic acid

CAS RN

19692-24-1
Record name 4-ethoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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